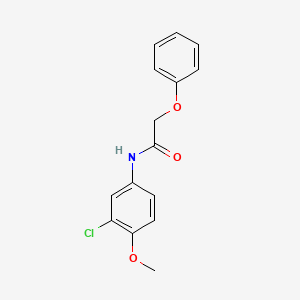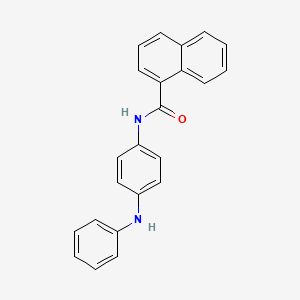
3-methyl-4-nitro-N-8-quinolinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-nitro-N-8-quinolinylbenzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The inhibition of PARP leads to the accumulation of DNA damage, making it a promising target for cancer therapy.
Wirkmechanismus
3-methyl-4-nitro-N-8-quinolinylbenzamide inhibitors like this compound work by inhibiting the activity of this compound enzymes, which are involved in DNA repair. When DNA damage occurs, this compound is activated to repair the damage. However, the inhibition of this compound leads to the accumulation of DNA damage, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound is a potent inhibitor of this compound and can induce DNA damage in cancer cells. This leads to the activation of various signaling pathways that ultimately lead to cell death. However, the compound has also been shown to have some off-target effects, such as the inhibition of other enzymes like tankyrase, which can affect cellular processes such as Wnt signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-4-nitro-N-8-quinolinylbenzamide in lab experiments is its potency as a this compound inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of off-target effects. However, one limitation is that the compound has some off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-4-nitro-N-8-quinolinylbenzamide. One area of research is the development of more potent and selective this compound inhibitors. Another area is the investigation of the compound's potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy. Additionally, the compound's off-target effects could be further studied to better understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-methyl-4-nitro-N-8-quinolinylbenzamide involves the reaction of 4-nitro-8-quinolinol with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-nitro-N-8-quinolinylbenzamide has been extensively studied for its potential use in cancer therapy. This compound inhibitors have shown promising results in preclinical and clinical studies as a monotherapy or in combination with other treatments such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-methyl-4-nitro-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-10-13(7-8-15(11)20(22)23)17(21)19-14-6-2-4-12-5-3-9-18-16(12)14/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPQUBIPCFUQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)

![9-mercapto-8-(2-methyl-2-propen-1-yl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5886267.png)


![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)




![1-propyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5886322.png)
![(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B5886328.png)

![N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5886351.png)